molecular formula C26H30N2O2 B351548 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol CAS No. 524723-93-1

1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol

Cat. No. B351548
M. Wt: 402.5g/mol
InChI Key: HPCOUMLRYSZTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol, also known as BPPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPOP is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.

Detailed Synthesis Method

Design of the Synthesis Pathway
The compound '1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol' can be synthesized using a multi-step reaction pathway. The synthesis involves the reaction of 4-benzylpiperazine with 4-bromophenylpropan-2-ol, followed by the reaction of the resulting product with 4-bromodiphenyl ether. The final step involves the reduction of the resulting compound to obtain the desired product.

Starting Materials
4-benzylpiperazine, 4-bromophenylpropan-2-ol, 4-bromodiphenyl ether, reducing agent

Reaction
Step 1: Reaction of 4-benzylpiperazine with 4-bromophenylpropan-2-ol in the presence of a suitable solvent and base to obtain the intermediate product., Step 2: Reaction of the intermediate product with 4-bromodiphenyl ether in the presence of a suitable solvent and base to obtain the desired product., Step 3: Reduction of the resulting compound using a suitable reducing agent to obtain the final product.

Mechanism Of Action

1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol is a selective inhibitor of MAO-B, an enzyme that catalyzes the breakdown of dopamine and other monoamines. By inhibiting MAO-B, 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol increases the levels of dopamine and other monoamines in the brain, which can have neuroprotective and antidepressant effects.

Biochemical And Physiological Effects

1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has been found to have several biochemical and physiological effects. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol can increase the levels of dopamine and other monoamines in the brain, which can have neuroprotective and antidepressant effects. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has also been shown to reduce oxidative stress and prevent the accumulation of alpha-synuclein, a protein that is associated with Parkinson's disease. Furthermore, 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has several advantages for lab experiments. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol is a selective inhibitor of MAO-B, which makes it a useful tool for studying the role of MAO-B in various physiological and pathological conditions. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol is also relatively stable and can be easily synthesized in the lab. However, 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has some limitations for lab experiments. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has low solubility in water, which can make it difficult to administer in animal studies. Furthermore, 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for research on 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol. One potential direction is to study the effects of 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol on other monoamine oxidase isoforms such as MAO-A. Another potential direction is to investigate the potential clinical applications of 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Furthermore, future studies could focus on optimizing the synthesis of 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol and developing more effective delivery methods for animal studies. Overall, 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol is a promising compound that has the potential to make significant contributions to scientific research in the future.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has been extensively studied for its potential applications in various fields such as neuroprotection, antidepressant, and antiparkinsonian agents. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has been found to protect dopaminergic neurons from oxidative stress and prevent the accumulation of alpha-synuclein, a protein that is associated with Parkinson's disease. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has also been shown to improve cognitive function in animal models of Alzheimer's disease. Furthermore, 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has been found to have antidepressant effects by increasing the levels of dopamine and serotonin in the brain.

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O2/c29-25(20-28-17-15-27(16-18-28)19-22-7-3-1-4-8-22)21-30-26-13-11-24(12-14-26)23-9-5-2-6-10-23/h1-14,25,29H,15-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCOUMLRYSZTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol

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